molecular formula C18H29LiO3S B1629789 Lithium dodecylbenzenesulphonate CAS No. 29062-27-9

Lithium dodecylbenzenesulphonate

Cat. No.: B1629789
CAS No.: 29062-27-9
M. Wt: 332.5 g/mol
InChI Key: IRDCEJVOXCGYAV-UHFFFAOYSA-M
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Description

Lithium dodecylbenzenesulphonate: is a chemical compound with the molecular formula C18H29LiO3S . It is a lithium salt of dodecylbenzenesulphonic acid and is widely used as a surfactant in various industrial applications. This compound is known for its excellent emulsifying, foaming, and detergent properties, making it a crucial ingredient in the formulation of cleaning agents and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium dodecylbenzenesulphonate can be synthesized through the sulfonation of dodecylbenzene followed by neutralization with lithium hydroxide. The general reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous processes to ensure high efficiency and purity. The sulfonation reaction is carried out in a controlled environment, often using a falling film reactor to achieve uniform sulfonation. The neutralization step is performed in large reactors with precise control over temperature and pH to ensure complete conversion to the lithium salt .

Chemical Reactions Analysis

Types of Reactions: Lithium dodecylbenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lithium dodecylbenzenesulphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of lithium dodecylbenzenesulphonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility in water. The sulfonate group interacts with water molecules, while the hydrophobic dodecylbenzene tail interacts with non-polar substances, facilitating emulsification and foaming .

Comparison with Similar Compounds

Uniqueness: Lithium dodecylbenzenesulphonate is unique due to the presence of lithium, which can impart different physicochemical properties compared to its sodium, potassium, and ammonium counterparts. The lithium ion can influence the solubility, stability, and reactivity of the compound, making it suitable for specific applications where other cations may not perform as effectively .

Properties

IUPAC Name

lithium;2-dodecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.Li/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDCEJVOXCGYAV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29LiO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951668
Record name Lithium 2-dodecylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29062-27-9
Record name Lithium 2-dodecylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium dodecylbenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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